molecular formula C35H23N3O3 B13992214 1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile CAS No. 87031-32-1

1,2,6-Triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile

Cat. No.: B13992214
CAS No.: 87031-32-1
M. Wt: 533.6 g/mol
InChI Key: VNGDVIJHQBJNBG-UHFFFAOYSA-N
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Description

2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cycloaddition Reactions: Formation of the cyclohexadiene ring through Diels-Alder reactions.

    Nitrile Formation: Introduction of the carbonitrile group via nucleophilic substitution or addition reactions.

    Phenylation: Attachment of phenyl groups through Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or carbonyl groups to amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1-carbonitrile: A simpler analog without the additional phenyl and pyrimidinylidene groups.

    1,2,6-Triphenyl-4-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene): A related compound with a similar core structure but different substituents.

Uniqueness

2,5-CYCLOHEXADIENE-1-CARBONITRILE,1,2,6-TRIPHENYL-4-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)- is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87031-32-1

Molecular Formula

C35H23N3O3

Molecular Weight

533.6 g/mol

IUPAC Name

1,2,6-triphenyl-4-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)cyclohexa-2,5-diene-1-carbonitrile

InChI

InChI=1S/C35H23N3O3/c36-23-35(27-17-9-3-10-18-27)29(24-13-5-1-6-14-24)21-26(22-30(35)25-15-7-2-8-16-25)31-32(39)37-34(41)38(33(31)40)28-19-11-4-12-20-28/h1-22H,(H,37,39,41)

InChI Key

VNGDVIJHQBJNBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4)C=C(C2(C#N)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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